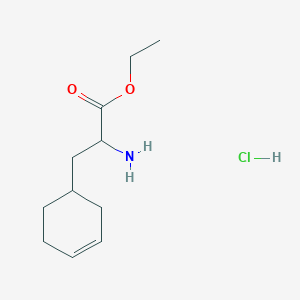

2-氨基-3-(环己-3-烯-1-基)丙酸乙酯盐酸盐

货号 B2611848

CAS 编号:

2193065-05-1

分子量: 233.74

InChI 键: QFFQCAJGISYIRP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

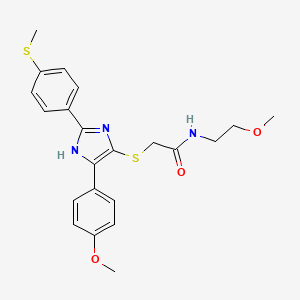

Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride is a chemical compound with the molecular formula C11H19NO2 . It has a molecular weight of 197.27 . This compound is used for research purposes .

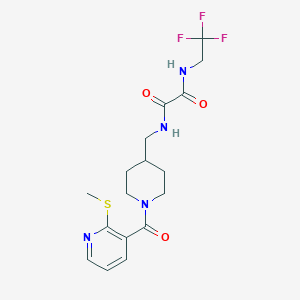

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride can be represented by the SMILES notation: O=C(OCC)C(N)CC1CC=CCC1 . This notation represents the structure of the molecule in a linear format.Physical And Chemical Properties Analysis

Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 197.27 .科学研究应用

- Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride serves as a substrate for allylic hydroxylation reactions. These reactions are valuable for introducing hydroxyl groups at specific positions in organic molecules. Researchers use this compound to prepare thin films and single crystals, particularly in the context of optoelectronic-compatible heterostructures .

- The compound’s unique structure makes it an interesting target for synthetic chemistry. Researchers have explored its use in constructing chiral cyclohexenones. Notably, [3,3]-sigmatropic rearrangements play a crucial role in achieving regio- and stereoselective C−C and C−X bond-forming reactions. For instance, a modular synthetic method starting from phenyl pyruvate and suitable enones leads to diaryl-substituted cyclohexenone acids. The reaction proceeds via hemiketal−oxy-Cope type [3,3]-sigmatropic rearrangement and intermolecular aldol condensation-electrocyclization routes .

- Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride contributes to the synthesis of polycyclic compounds. Its cyclohexenone core structure is essential in natural products and pharmaceuticals. Researchers explore its potential in constructing complex molecules with multiple fused rings, which can have diverse biological activities .

- The compound’s unique structure and reactivity make it a candidate for designing optoelectronic materials. Researchers investigate its properties for potential applications in sensors, light-emitting devices, and photovoltaics. By modifying its substituents, they aim to tailor its electronic and optical properties .

- Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride may find applications in drug discovery. Its cyclohexenone scaffold could serve as a starting point for designing novel pharmaceutical compounds. Researchers explore its interactions with biological targets and evaluate its potential as a lead compound for drug development .

- Researchers interested in crystal engineering study the compound’s crystalline forms. By understanding its packing arrangements, hydrogen bonding patterns, and crystal structures, they can design new materials with specific properties. These materials may have applications in areas such as catalysis, sensing, and molecular recognition .

Allylic Hydroxylation Reactions:

Synthetic Chemistry:

Polycyclic Compounds:

Optoelectronic Materials:

Drug Discovery:

Crystal Engineering:

安全和危害

属性

IUPAC Name |

ethyl 2-amino-3-cyclohex-3-en-1-ylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-4,9-10H,2,5-8,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFQCAJGISYIRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1CCC=CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2611766.png)

![2,4-dichloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2611771.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2611773.png)

![N'-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide](/img/structure/B2611774.png)

![N-[(dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2611780.png)

![(4-Methylthiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2611781.png)

![N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B2611783.png)

![N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2611785.png)

![N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2611787.png)